molecular formula C27H31NO7S B15005043 4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate

4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate

Cat. No.: B15005043
M. Wt: 513.6 g/mol
InChI Key: HLQNBZFYEPXEHO-YVNNLAQVSA-N
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Description

4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, an adamantane core, and various ester and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate typically involves multi-step organic synthesis. Key steps include the formation of the thiazolidinone ring, the introduction of the adamantane moiety, and the esterification and etherification reactions. Common reagents used in these steps include thionyl chloride, adamantane-1-carboxylic acid, and various alcohols and acids under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Its stability and functional group diversity make it suitable for use in materials science, including the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(5Z)-5-[(2-{[2-(2-Hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
  • 4-{[(5Z)-5-[(2-{[2-(2-Hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid

Uniqueness

The uniqueness of 4-{[(5Z)-2,4-Dioxo-3-[2-oxo-2-(propan-2-yloxy)ethyl]-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate lies in its combination of a thiazolidinone ring and an adamantane core, which imparts distinct physicochemical properties and potential bioactivity. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields.

Properties

Molecular Formula

C27H31NO7S

Molecular Weight

513.6 g/mol

IUPAC Name

[4-[(Z)-[2,4-dioxo-3-(2-oxo-2-propan-2-yloxyethyl)-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] adamantane-1-carboxylate

InChI

InChI=1S/C27H31NO7S/c1-15(2)34-23(29)14-28-24(30)22(36-26(28)32)10-16-4-5-20(21(9-16)33-3)35-25(31)27-11-17-6-18(12-27)8-19(7-17)13-27/h4-5,9-10,15,17-19H,6-8,11-14H2,1-3H3/b22-10-

InChI Key

HLQNBZFYEPXEHO-YVNNLAQVSA-N

Isomeric SMILES

CC(C)OC(=O)CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C34CC5CC(C3)CC(C5)C4)OC)/SC1=O

Canonical SMILES

CC(C)OC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C34CC5CC(C3)CC(C5)C4)OC)SC1=O

Origin of Product

United States

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